molecular formula C10H11FN4 B12479350 N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B12479350
M. Wt: 206.22 g/mol
InChI Key: WCBBSPCHGBFXNP-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine (CAS 1179390-45-4) is a nitrogen-containing heterocyclic compound with the molecular formula C 10 H 11 FN 4 and a molecular weight of 206.22 g/mol . This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and ability to form multiple hydrogen bonds with biological targets . The 1,2,4-triazole pharmacophore is extensively researched for its application in developing new therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The incorporation of the 2-fluorobenzyl substituent is a common strategy in drug design, as the fluorine atom can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity . This specific compound serves as a valuable molecular building block for researchers in organic synthesis and medicinal chemistry, particularly for the design and discovery of novel bioactive molecules . The product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H11FN4/c1-7-13-10(15-14-7)12-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H2,12,13,14,15)

InChI Key

WCBBSPCHGBFXNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Procedure

The most direct method involves alkylation of 3-methyl-1H-1,2,4-triazol-5-amine (1 ) with 2-fluorobenzyl bromide (2 ) under basic conditions.

  • Reaction Setup :

    • 1 (1.0 equiv, 10 mmol) is dissolved in anhydrous DMF (50 mL).
    • K₂CO₃ (1.2 equiv) is added as a base, followed by dropwise addition of 2 (1.1 equiv).
    • The mixture is stirred at 85°C under argon for 16 hours.
  • Workup :

    • The reaction is quenched with water (100 mL) and extracted with ethyl acetate (2 × 50 mL).
    • The organic layer is dried (Na₂SO₄), concentrated, and purified via column chromatography (15–25% EtOAc/hexane).

Yield and Characterization

  • Yield : 72–80%.
  • Key Data :
    • ¹H NMR (CDCl₃): δ 7.14–7.30 (m, 4H, Ar-H), 4.50 (s, 2H, N-CH₂), 3.16 (s, 3H, CH₃).
    • LC-MS : m/z 235.1 [M+H]⁺.

Cyclization of Thiosemicarbazide Intermediates

Procedure

This method leverages cyclization of a thiosemicarbazide intermediate derived from 2-fluorobenzylamine.

  • Thiosemicarbazide Formation :

    • 2-Fluorobenzylamine (3 , 10 mmol) reacts with methyl isothiocyanate (4 , 1.1 equiv) in ethanol (50 mL) under reflux for 2 hours.
  • Cyclization :

    • The intermediate (5 ) is treated with 4N NaOH (20 mL) and refluxed for 3 hours.
    • Acidification (pH 3–4) with HCl precipitates the product.

Yield and Characterization

  • Yield : 65–75%.
  • Key Data :
    • IR : 1717 cm⁻¹ (C=O), 1238 cm⁻¹ (C=S).
    • ¹³C NMR : δ 147.74 (triazole C-3), 153.04 (C=O).

Reductive Amination of 3-Methyl-1H-1,2,4-Triazol-5-Amine

Procedure

A Mannich-type reaction introduces the 2-fluorobenzyl group via reductive amination.

  • Reaction Setup :

    • 1 (10 mmol) and 2-fluorobenzaldehyde (6 , 1.2 equiv) are stirred in MeOH (30 mL).
    • NaBH₃CN (1.5 equiv) is added slowly at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup :

    • The solvent is evaporated, and the residue is purified via recrystallization (EtOH/H₂O).

Yield and Characterization

  • Yield : 60–68%.
  • Key Data :
    • HPLC : >95% purity.
    • Melting Point : 179–180°C.

Palladium-Catalyzed Coupling

Procedure

A cross-coupling strategy is employed for late-stage functionalization.

  • Reaction Setup :

    • 5-Bromo-3-methyl-1H-1,2,4-triazole (7 , 10 mmol) and 2-fluorobenzylzinc bromide (8 , 1.2 equiv) are combined in THF (50 mL).
    • Pd(PPh₃)₄ (0.05 equiv) is added, and the mixture is refluxed for 6 hours.
  • Workup :

    • The product is extracted with CH₂Cl₂, dried, and concentrated.

Yield and Characterization

  • Yield : 55–62%.
  • Key Data :
    • ¹⁹F NMR : δ -118.5 (Ar-F).

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Alkylation 72–80 DMF, K₂CO₃, 85°C High yield, simple setup Requires anhydrous conditions
Thiosemicarbazide Cyclization 65–75 NaOH reflux Scalable, cost-effective Multi-step, lower atom economy
Reductive Amination 60–68 MeOH, NaBH₃CN, RT Mild conditions Moderate yield
Palladium Coupling 55–62 THF, Pd catalyst, reflux Versatile for analogs Expensive catalysts, air-sensitive

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Halogenated Benzyl Groups

The substitution pattern on the benzyl group significantly influences physicochemical and biological properties. For example:

Compound Name Substituents Key Properties/Activities Reference
N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine 2-Fluorobenzyl, 3-methyl Core structure; potential bioactivity
N-(2-chloro-6-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5-amine 2-Cl,6-F-benzyl, furyl Higher lipophilicity (Cl/F)
N-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine 3-Fluorophenyl, 3-methyl Reduced steric bulk vs. benzyl
  • Halogen Effects: The 2-fluorobenzyl group in the target compound may offer a balance between electronegativity and steric hindrance compared to bulkier 2-chloro-6-fluorobenzyl derivatives .
  • Benzyl vs. Phenyl Substitution : Replacing the benzyl group with a fluorophenyl ring (e.g., 3-fluorophenyl) reduces flexibility and may limit interactions with hydrophobic protein pockets .

Analogues with Heterocyclic or Sulfur-Containing Substituents

Compound Name Substituents Key Properties/Activities Reference
N-(2-(4-Methoxyphenoxy)ethyl)-3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine Naphthyl, methoxyphenoxy Anticancer activity (83% yield)
N-(3-((2-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazol-4-yl)acetimidamide 2-Fluorobenzylthio Antifungal activity
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Bromophenyl Anticancer (variable yields)
  • Sulfur Incorporation : The 2-fluorobenzylthio group in introduces a sulfur atom, which may improve radical scavenging or metal coordination, relevant to antifungal mechanisms.

Biological Activity

N-(2-fluorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a compound belonging to the 1,2,4-triazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FN4, with a molecular weight of 206.22 g/mol. The presence of a fluorine atom enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects including:

  • Antifungal Activity : Compounds in the triazole class are often studied for their antifungal properties. This compound could exhibit similar effects.
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties against various tumor cell lines. For instance, triazole derivatives have shown low cytotoxicity against normal cells while exhibiting significant effects on cancer cells .

Antifungal and Antitumor Studies

Recent investigations into triazole derivatives have highlighted their potential as antifungal agents. A study involving related compounds showed promising results against specific fungal strains while maintaining low toxicity to human cells (IC50 values above 100 µM) . The structure–activity relationship (SAR) indicates that modifications in substituents can enhance bioactivity.

Case Studies

Several case studies have evaluated the biological effects of triazole derivatives:

  • Cytotoxic Evaluation : In vitro studies revealed that various triazole derivatives exhibited IC50 values indicating low cytotoxicity against normal cell lines while being effective against cancer cell lines like MDA-MB-231 and PC3 .
  • Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to key enzymes involved in cancer progression and fungal infections. These studies support the hypothesis that structural modifications can significantly impact bioactivity .

Comparative Analysis of Similar Compounds

The following table summarizes structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(2-Fluorobenzyl)-3-methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-oneContains methoxy groupExhibits unique antifungal activity
5-Amino-1H-1,2,4-triazoleBasic triazole structureKnown for broad-spectrum antifungal properties
3-Methyltriazole derivativesSimilar methyl substitutionVaried biological activities depending on substituents

The uniqueness of this compound lies in its specific combination of substituents that may enhance its bioactivity compared to other triazole derivatives.

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